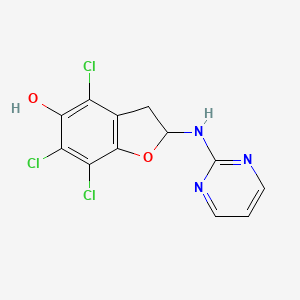![molecular formula C11H10ClN3OS B12927853 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 111750-57-3](/img/no-structure.png)
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.735 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a chloroacetamide group, and a methylphenyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly those containing thiadiazole rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The chloroacetamide group may also contribute to the compound’s activity by forming covalent bonds with nucleophilic sites on proteins, further enhancing its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide include:
2-Chloro-N-(4-methylphenyl)acetamide: This compound lacks the thiadiazole ring but has similar substitution patterns on the phenyl ring.
2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: This compound has an additional chloro group on the phenyl ring, which may alter its reactivity and biological activity.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: This compound has an ethyl group instead of a thiadiazole ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its thiadiazole ring, which imparts specific electronic and steric properties that are not present in the other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
| 111750-57-3 | |
Formule moléculaire |
C11H10ClN3OS |
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-15-11(17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16) |
Clé InChI |
VMLNYTPTUIIMCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


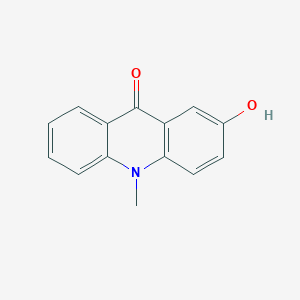
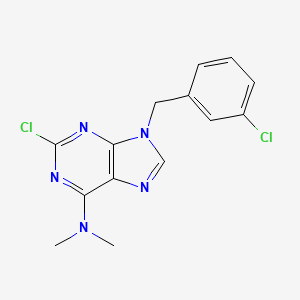
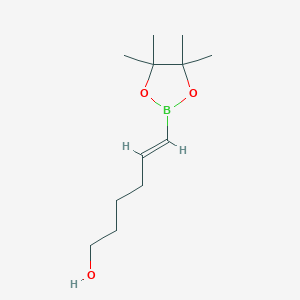
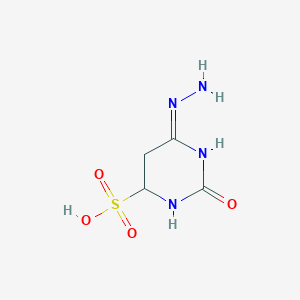
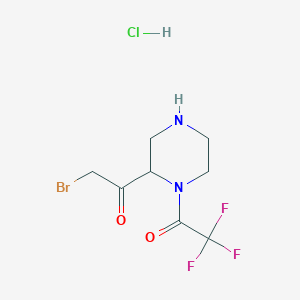
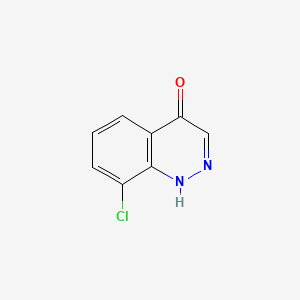
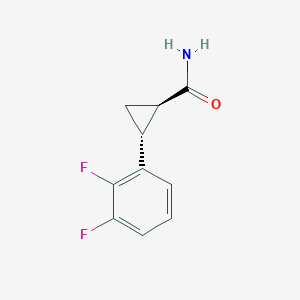

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
